6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-12-10(14)7-4-9(15-2)8(13)3-6(7)5-11-12/h3-5,13H,1-2H3 |
InChI Key |
ZMXCZTXXIBWILF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2C=N1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phthalazinone Core
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one
- Molecular Formula : C₁₃H₁₂N₂O₃ (CAS 853319-62-7) .
- Key Differences :
- Replaces the hydroxyl group at position 6 with a second methoxy group.
- The dual methoxy substituents enhance electron-donating effects but eliminate hydrogen-bonding capacity compared to the target compound.
- Likely exhibits higher lipophilicity due to the absence of a polar hydroxyl group.
4-Chloro-1,2-dihydrophthalazin-1-one
- Molecular Formula : C₈H₅ClN₂O (CAS 2257-69-4) .
- Key Differences: Chlorine at position 4 introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. Higher melting point (273–275°C) compared to typical phthalazinones, suggesting stronger crystal lattice interactions from the chloro substituent.
Heterocyclic Core Modifications
Furopyridazinones (e.g., 6-Methylfuro[2,3-d]pyridazin-7(6H)-ones)
- Example : Synthesized via alkynyl-chloro precursors in dioxane/KOH conditions .
- Key Differences: Fused furan ring increases aromaticity and alters electronic distribution. The oxygen in the furan ring may enhance metabolic stability compared to the phthalazinone’s ketone group.
Isoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)
- Example: Features a six-membered isoquinoline core instead of phthalazinone .
- Key Differences: Rigid isoquinoline framework may restrict conformational flexibility, affecting binding to biological targets. Carboxylate esters introduce hydrolyzable groups, differing from the stable hydroxy/methoxy substituents in the target compound.
Functional Group Additions
4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one
Pharmacologically Relevant Analogs
Benzodiazepine Derivatives (e.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
Solubility and Reactivity
Commercial Availability and Purity
- Discontinued Analogs: 4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one is listed as discontinued, highlighting sourcing challenges .
- High-Purity Standards : Benzodiazepine derivatives (e.g., CAS 2886-65-9) are available as reference standards at >95% purity .
Biological Activity
Overview
6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazinone family, characterized by its unique dihydrophthalazine core with hydroxyl and methoxy substituents. Its molecular formula is CHNO, and it has a molecular weight of approximately 206.20 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor relevant to inflammation and cancer pathways.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 6-hydroxy-7-methoxy-2-methylphthalazin-1-one |
| InChI Key | ZMXCZTXXIBWILF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Research indicates that this compound may interact with lipoxygenase, an enzyme critical in mediating inflammatory responses. By binding to the active sites of these enzymes, the compound effectively blocks their activity, suggesting potential therapeutic applications in treating inflammatory diseases and certain cancers.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits significant enzyme inhibition properties:
- Lipoxygenase Inhibition : The compound has shown promise in inhibiting lipoxygenase activity, which is crucial in the biosynthesis of leukotrienes involved in inflammation.
- Potential Anticancer Properties : Preliminary research suggests that it may also inhibit other enzymes related to cancer cell proliferation, although detailed mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxy-6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one | Hydroxyl group at position 7 | Different substitution pattern affecting activity |
| 6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one | Lacks hydroxyl group | Potentially different biological activities |
| 4-Hydroxy-2-quinolone | Contains a quinolone core | Known for antibacterial properties |
The presence of both hydroxyl and methoxy groups on the phthalazine core enhances the reactivity and biological activity of this compound compared to its analogs .
Case Studies and Research Findings
Research has been conducted to explore the therapeutic potential of this compound in various contexts:
- Anti-inflammatory Activity : A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in animal models of arthritis.
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigations into its binding affinity and specificity for lipoxygenase revealed that structural modifications could enhance its inhibitory potency, suggesting avenues for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
